molecular formula C15H19N3O B3130003 6-(methoxymethyl)-2-phenyl-N-propyl-4-pyrimidinamine CAS No. 339279-09-3

6-(methoxymethyl)-2-phenyl-N-propyl-4-pyrimidinamine

Cat. No.: B3130003
CAS No.: 339279-09-3
M. Wt: 257.33 g/mol
InChI Key: XCZWBMGZDSGDRI-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-2-phenyl-N-propyl-4-pyrimidinamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxymethyl group attached to the sixth position of the pyrimidine ring, a phenyl group at the second position, and a propylamine group at the fourth position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxymethyl)-2-phenyl-N-propyl-4-pyrimidinamine can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

    Introduction of the Propylamine Group: The propylamine group can be introduced through a nucleophilic substitution reaction using propylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-2-phenyl-N-propyl-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate solvents and catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Reduced derivatives with decreased oxygen content.

    Substitution: Substituted derivatives with different functional groups replacing the methoxymethyl group.

Scientific Research Applications

6-(Methoxymethyl)-2-phenyl-N-propyl-4-pyrimidinamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-2-phenyl-N-propyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-(Methoxymethyl)-2-phenyl-N-propyl-4-pyrimidinamine can be compared with other similar compounds, such as:

    2-Phenyl-4-pyrimidinamine: Lacks the methoxymethyl and propylamine groups, which may result in different biological activities.

    6-Methoxymethyl-2-phenyl-4-pyrimidinamine: Lacks the propylamine group, which may affect its interaction with molecular targets.

    6-(Methoxymethyl)-2-phenyl-N-methyl-4-pyrimidinamine: Contains a methyl group instead of a propylamine group, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-(methoxymethyl)-2-phenyl-N-propylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-9-16-14-10-13(11-19-2)17-15(18-14)12-7-5-4-6-8-12/h4-8,10H,3,9,11H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZWBMGZDSGDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=C1)COC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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